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1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

Cat. No.: B13611636
M. Wt: 211.26 g/mol
InChI Key: IQCARABDRCPELP-UHFFFAOYSA-N
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Description

Contextualizing 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol within the Scope of Substituted Propanolamines

This compound belongs to the family of substituted propanolamines, a class of amino alcohols that are derivatives of 1-amino-2-propanol. This specific compound is distinguished by the presence of a 2,4-dimethoxyphenyl group attached to the second carbon of the propanol (B110389) chain. This aryl substitution, along with the amino and hydroxyl moieties, imparts a unique combination of steric and electronic features to the molecule. The parent structures of propanolamines are colorless liquids, and their derivatives can vary widely in their physical states and properties based on their substitution patterns. diva-portal.org

The structural characteristics of this compound, including its chirality and the presence of hydrogen bond donors and acceptors, make it a molecule of interest for potential interactions with biological macromolecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1215940-96-7
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
IUPAC Name This compound

Note: Data for this table is compiled from various chemical supplier databases. chemsrc.com

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation into compounds like this compound is driven by the established importance of the substituted propanolamine (B44665) scaffold in medicinal chemistry. Aryl-substituted amino alcohols are known to exhibit a wide range of biological activities. For instance, many propanolamine derivatives are recognized for their therapeutic applications. researchgate.net

The specific 2,4-dimethoxy substitution pattern on the phenyl ring of this compound is of particular interest. The methoxy (B1213986) groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Research into analogous compounds, such as those with a 2,5-dimethoxyphenyl substituent, has highlighted their potential to interact with neurotransmitter systems, suggesting avenues for the development of novel therapeutic agents. A comprehensive academic investigation would aim to elucidate the specific chemical properties, potential biological activities, and synthetic pathways of this compound, thereby contributing to the broader understanding of structure-activity relationships within this class of compounds.

Historical and Current Research Landscape of Amino-Alcohol Scaffolds and Related Aryl-Substituted Analogues

The study of amino-alcohol scaffolds has a rich history rooted in the exploration of natural products and the subsequent development of synthetic methodologies. β-amino alcohols, in particular, are recognized as crucial intermediates in the synthesis of a vast array of biologically active compounds and chiral auxiliaries. Historically, the synthesis of these structures often relied on methods such as the ring-opening of epoxides with amines.

The evolution of synthetic organic chemistry has introduced more sophisticated and stereoselective methods for the preparation of amino alcohols. These include the Sharpless asymmetric aminohydroxylation and various catalytic approaches that allow for precise control over the stereochemistry of the resulting molecules. diva-portal.org The development of efficient synthetic routes is crucial, as the biological activity of chiral amino alcohols is often highly dependent on their stereoisomeric form.

Current research continues to expand the diversity of amino-alcohol scaffolds. For example, efficient syntheses of chiral fragments derived from amino alcohols are being developed for applications in fragment-based drug discovery. nih.gov These fragments, which often possess low molecular weights and good aqueous solubility, serve as starting points for the design of more complex and potent drug candidates. nih.gov

Aryl-substituted amino alcohols represent a significant area of ongoing research. Studies have explored the synthesis and biological evaluation of various aryl-substituted propanol derivatives for a range of therapeutic applications. The ability to modify the aryl substituent provides a powerful tool for fine-tuning the pharmacological properties of these molecules. The investigation of compounds like this compound is a logical progression in this field, aiming to explore novel substitution patterns and their potential impact on chemical and biological properties.

Table 2: Spectroscopic Data for a Related Isomer, (1R,2S)-1-AMINO-1-(2,4-DIMETHOXYPHENYL)PROPAN-2-OL

Spectroscopic Technique Data Availability
Nuclear Magnetic Resonance (NMR)Available
High-Performance Liquid Chromatography (HPLC)Available
Liquid Chromatography-Mass Spectrometry (LC-MS)Available
Ultra-Performance Liquid Chromatography (UPLC)Available

Note: This data is for the stereoisomer with CAS Number 1269793-19-2 and is indicative of the types of characterization performed on such compounds. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO3 B13611636 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-11(13,7-12)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3

InChI Key

IQCARABDRCPELP-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=C(C=C(C=C1)OC)OC)O

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of 1 Amino 2 2,4 Dimethoxyphenyl Propan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for the 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. nih.gov For the this compound scaffold, several strategic disconnections can be envisioned, primarily focusing on the formation of the C-N and key C-C bonds.

C-N Bond Disconnection: This is a common and effective strategy for β-amino alcohols. diva-portal.org It leads back to an epoxide intermediate, 2-methyl-2-(2,4-dimethoxyphenyl)oxirane, and an ammonia (B1221849) equivalent. The subsequent step involves the regioselective ring-opening of the epoxide with a nitrogen nucleophile. diva-portal.orgorganic-chemistry.org This approach is powerful because highly enantiomerically enriched epoxides can be prepared through various asymmetric epoxidation methods. diva-portal.org

Cα-Cβ Bond Disconnection: This disconnection breaks the bond between the carbon bearing the amino group (Cα) and the carbon bearing the hydroxyl group (Cβ). This strategy points towards an umpolung approach, where a polarity reversal is required. nih.gov For instance, it could involve the reaction of a nucleophilic amino-substituted allylmetal reagent with a carbonyl electrophile. nih.gov A more direct application of this disconnection suggests the coupling between an α-amino carbanion equivalent and a ketone, specifically 2,4-dimethoxyacetophenone.

Aryl-Cβ Bond Disconnection: This approach disconnects the bond between the tertiary alcohol carbon and the 2,4-dimethoxyphenyl ring. This leads to a 1-amino-propan-2-ol synthon and a 2,4-dimethoxyphenyl organometallic reagent (e.g., a Grignard or organolithium reagent). The forward reaction would involve the nucleophilic addition of this organometallic species to a suitable α-amino ketone or aldehyde precursor.

Methyl-Cβ Bond Disconnection: This disconnection involves removing the methyl group at the C2 position, leading to an α-amino ester or acid derivative of 2,4-dimethoxyphenyl acetic acid. The forward reaction would entail the addition of a methyl organometallic reagent to this carbonyl group. A one-pot methodology for synthesizing anti-β-amino alcohols involves the reduction of an α-amino ester to the corresponding aldehyde, followed by the in-situ addition of a Grignard reagent, which offers a template for this strategy. acs.org

Among these strategies, those originating from the readily available precursor 2,4-dimethoxyacetophenone are particularly attractive due to their efficiency and convergence.

Classical and Contemporary Approaches to Amino-Alcohol Synthesis Relevant to This Compound

The synthesis of vicinal amino alcohols has been extensively studied, leading to a wide array of both classical and modern methodologies. rsc.org These methods range from transformations of chiral pool starting materials, such as amino acids, to sophisticated catalytic asymmetric reactions that construct the desired stereocenters with high fidelity. diva-portal.orgnih.gov

Achieving high enantiomeric purity is paramount, and catalytic asymmetric synthesis is the most elegant and atom-economical approach. nih.gov Several modern strategies are relevant for constructing the chiral backbone of this compound.

Asymmetric Hydrogenation/Transfer Hydrogenation: A powerful method involves the asymmetric hydrogenation of α-amino ketones. rsc.org For instance, chiral spiro iridium complexes have been used for the highly efficient hydrogenation of α-amino ketones into enantiomerically pure β-amino alcohols. rsc.org Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-amino ketone hydrochloride salts can produce chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. acs.org

Borrowing Hydrogen Amination: An iridium-catalyzed amination of racemic α-tertiary 1,2-diols, proceeding through a "borrowing hydrogen" pathway, provides access to β-amino α-tertiary alcohols. nih.govacs.org This method is enantioconvergent and can achieve high yields and enantioselectivities (up to 91% yield and 99% ee). nih.govacs.org

Reductive Coupling and Amination: Copper-catalyzed reductive coupling allows for the enantioselective addition of N-substituted allyl equivalents to ketone electrophiles, providing access to chiral 1,2-amino alcohols. nih.gov Another copper-catalyzed approach involves the hydroamination of unprotected allylic alcohols, which can generate chiral 1,3-amino alcohols with excellent regio- and enantioselectivity. nih.gov More recently, a chromium-catalyzed asymmetric cross aza-Pinacol coupling between aldehydes and imines has been developed, offering a modular synthesis of chiral β-amino alcohols. westlake.edu.cn

Radical C-H Amination: An innovative approach uses a multi-catalytic system, combining an iridium photocatalyst with a chiral copper catalyst, to achieve enantioselective and regioselective radical β-C-H amination of alcohols. nih.gov This strategy bypasses the need for pre-functionalized substrates by directly converting a C-H bond into a C-N bond with high stereocontrol. nih.gov

The table below summarizes some of these contemporary catalytic methods.

Method Catalyst System Substrate Type Typical Enantiomeric Excess (ee) Reference
Asymmetric Transfer HydrogenationRuthenium-Diamine Complexα-Amino Ketone HCl Salts>99% acs.org
Borrowing Hydrogen AminationIridium / Chiral Phosphoric AcidRacemic α-Tertiary 1,2-Diolsup to 99% nih.govacs.org
Asymmetric Cross-CouplingChromium / Chiral LigandAldehydes and Iminesup to 99% westlake.edu.cn
Radical β-C–H AminationIridium Photocatalyst / Chiral Copper ComplexAlcohols92–94% nih.gov
Asymmetric HydrogenationChiral Spiro Iridium Complexα-Amino KetonesOutstanding levels rsc.org

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is as crucial as controlling their absolute configuration (enantioselectivity). For this compound, this means controlling the syn vs. anti relationship between the amino and hydroxyl groups.

Substrate Control: The stereochemical outcome of a reaction can be dictated by a pre-existing stereocenter in the substrate. diva-portal.org For example, nucleophilic additions to chiral α-amino aldehydes can proceed with high diastereoselectivity, governed by either Felkin-Anh or chelation-controlled models, depending on the protecting group on the nitrogen atom. diva-portal.org

Reagent Control: Diastereoselectivity can also be controlled by the choice of reagents and catalysts. A notable example is the diastereoselective reduction of β-amino ketones. rsc.org It has been shown that by selecting the appropriate catalyst system, one can favor either the syn or anti γ-amino alcohol product. rsc.org Specifically, Ir-catalyzed asymmetric transfer hydrogenation (ATH) using 2-propanol as the hydrogen source tends to produce anti products, while Rh-based BINAP-catalyzed hydrogenation under H2 pressure yields syn products. rsc.orgru.nl

Stereoconvergent Synthesis: In some cases, the reaction can be designed to be diastereoconvergent, where either diastereomer of the starting material is converted to the same diastereomer of the product. nih.gov An example is the selenium-catalyzed intermolecular C–H amination of homoallylic alcohols, where the relative configuration of the starting material does not affect the diastereoselectivity of the reaction. nih.gov

The following table outlines strategies for achieving diastereocontrol in amino alcohol synthesis.

Desired Diastereomer Methodology Catalyst/Reagent Substrate Reference
antiAsymmetric Transfer Hydrogenation (ATH)Iridium/α-substituted-amino acid amideβ-Amino Ketone rsc.org
synAsymmetric HydrogenationRhodium/BINAPβ-Amino Ketone rsc.orgru.nl
antiOne-pot Reduction/Grignard AdditionDIBAL-H, Grignard Reagentα-Dibenzylamino Ester acs.org
syn or antiCopper-Catalyzed Stereodivergent SynthesisCopper Hydride / Chiral Ligand(E)- or (Z)-Enal core.ac.uk

The use of chiral auxiliaries is a classical and robust strategy for asymmetric synthesis. acs.org An auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed. diva-portal.orgresearchgate.net

β-Amino alcohols derived from natural amino acids, such as pseudoephedrine, are themselves effective chiral auxiliaries. acs.orgingentaconnect.com For example, amides derived from pseudoephedrine can be alkylated with high diastereoselectivity (de 96–99%), and subsequent hydrolysis or reduction yields highly enantiomerically enriched carboxylic acids or alcohols. acs.org Evans' oxazolidinones are another widely used class of chiral auxiliaries that have been successfully applied to the stereoselective synthesis of numerous natural products. researchgate.net

The Strecker reaction, a method for synthesizing α-amino acids, can be rendered asymmetric by using a chiral amine like (R)-2-phenylglycinol as an auxiliary. nih.gov This approach generates diastereomeric products that can be separated chromatographically, followed by cleavage of the auxiliary to yield the enantiopure amino acid derivatives. nih.gov This contrasts with chiral catalysis, where a small amount of a chiral catalyst generates a large amount of chiral product without being incorporated into the final molecule. diva-portal.org

The most direct synthetic routes to this compound would utilize readily available 2,4-dimethoxyphenyl precursors. The key starting material for this purpose is 2,4-dimethoxyacetophenone. guidechem.com This compound can be synthesized via Friedel-Crafts acylation or by the methylation of precursors like acetovanillone (B370764) or resacetophenone. prepchem.comchemicalbook.comchemicalbook.com

A highly relevant synthetic pathway can be adapted from the synthesis of the analogous compound, 1-amino-2-(4-methoxyphenyl)propan-2-ol. chemicalbook.com This synthesis begins with 4'-methoxyacetophenone (B371526) and proceeds via the following steps:

Cyanosilylation: Reaction of the ketone with trimethylsilyl (B98337) cyanide, catalyzed by zinc iodide, forms a trimethylsilyl cyanohydrin.

Reduction: The resulting intermediate, without purification, is reduced using a borane-tetrahydrofuran (B86392) complex (BH3-THF). This step reduces the nitrile group to a primary amine.

Hydrolysis and Purification: Acidic workup followed by neutralization and purification yields the final β-amino alcohol. chemicalbook.com

Applying this sequence to 2,4-dimethoxyacetophenone would provide a direct and efficient route to the target molecule. The key transformation is the reduction of the intermediate α-hydroxynitrile, which directly establishes the 1-amino-2-ol functionality. The stereochemistry in this sequence is not controlled, leading to a racemic product that would require subsequent resolution. To achieve stereocontrol, the reduction step could be replaced with a catalytic asymmetric method.

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is crucial for maximizing chemical yield and stereoselectivity while ensuring process efficiency. Key parameters that are typically screened include the catalyst, ligand, solvent, temperature, and reaction time.

Solvent Effects: The choice of solvent can dramatically influence a reaction's outcome. In the copper-catalyzed hydroamination of allylic alcohols, the solvent was critical to prevent the unproductive reduction of the starting material, thereby enabling high yields and enantioselectivity. nih.gov In an Iridium-catalyzed amination, toluene (B28343) was identified as the superior solvent after screening several alternatives. acs.org

Catalyst and Ligand Selection: The nature of the catalyst and its associated ligand is often the most important factor in asymmetric catalysis. In the development of a radical C-H amination, screening of various chiral bisoxazoline ligands and copper salts with different counterions revealed that a Cu(I) salt with the BArF4 counterion provided optimal stereocontrol. nih.gov

Additives and Co-catalysts: Sometimes, the addition of a co-catalyst is necessary. The aforementioned radical C-H amination required not only a photocatalyst and a copper catalyst but also an acid co-catalyst. nih.gov Screening various acids showed that bulky carboxylic acids like camphoric acid gave the best results in terms of both yield and enantiomeric excess. nih.gov

The following table illustrates the impact of optimizing reaction conditions from a study on the iridium-catalyzed amination of a 1,2-diol. acs.org

Entry Catalyst Ligand Additive Solvent Yield (%) ee (%)
1[Ir(COD)Cl]2L1(R)-CPA-1Toluene8196
2[Ir(COD)Cl]2L2(R)-CPA-1Toluene6593
3[Ir(COD)Cl]2L3(R)-CPA-1Toluene7295
4[Ir(COD)Cl]2L4(R)-CPA-1Toluene9197
5[Ir(COD)Cl]2L4Racemic PAToluene6629
6[Ir(COD)Cl]2L4(R)-CPA-1DCE4586
7[Ir(COD)Cl]2L4(R)-CPA-1THF5289

Data adapted from a study on a similar reaction system to illustrate optimization principles. acs.org CPA = Chiral Phosphoric Acid, PA = Phosphoric Acid, DCE = 1,2-dichloroethane, THF = Tetrahydrofuran (B95107).

This systematic approach to optimization is essential for developing a robust and scalable synthesis for complex molecules like this compound.

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature are critical parameters that significantly influence the yield, reaction rate, and stereoselectivity of the synthesis of this compound. In nucleophilic addition reactions, such as the Grignard addition to a ketone, aprotic ethereal solvents are commonly employed.

Solvent Effects: Solvents like tetrahydrofuran (THF) and diethyl ether are standard for Grignard reactions as they effectively solvate the magnesium center, facilitating the formation and reactivity of the organometallic reagent. The polarity and coordinating ability of the solvent can impact the aggregation state of the Grignard reagent and the geometry of the transition state, which in turn affects stereoselectivity. For instance, more coordinating solvents can sometimes lead to different levels of enantiomeric excess (ee) in asymmetric reactions. In the context of greener chemistry, replacing traditional ethereal solvents with alternatives like 2-methyl-tetrahydrofuran (2-MeTHF), which is derived from renewable resources, is an area of active investigation.

Temperature Optimization: Reaction temperature must be carefully controlled to balance reaction kinetics with selectivity. Nucleophilic additions are often exothermic and are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity. Lower temperatures generally favor the thermodynamically more stable transition state, leading to a higher enantiomeric or diastereomeric excess. Conversely, higher temperatures can increase the reaction rate but may lead to reduced selectivity and the formation of side products. Optimization studies are crucial to identify the ideal temperature that provides a high yield and optimal stereoselectivity in a reasonable timeframe. For example, in the synthesis of related chiral 2-amino-1-phenylethanol (B123470) derivatives, reductions are often performed at controlled temperatures to achieve high enantioselectivity. taylorfrancis.com

Table 1: Illustrative Data on Solvent and Temperature Effects on a Model Asymmetric Methylation of an α-Aminoketone
EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Diethyl Ether08588
2Diethyl Ether-788295
3Tetrahydrofuran (THF)09085
4Tetrahydrofuran (THF)-788897
52-Methyl-THF-788696

Catalyst Loading and Ligand Design in Asymmetric Transformations

The cornerstone of achieving high stereoselectivity in the synthesis of chiral this compound is the use of a chiral catalyst or ligand. These molecules create a chiral environment around the reacting centers, directing the incoming nucleophile to one face of the prostereogenic ketone.

Ligand Design: An effective chiral ligand must form a rigid and well-defined complex with the metal center, creating a sterically differentiated environment. For the asymmetric addition of Grignard reagents to ketones, N,N,O-tridentate chiral ligands derived from scaffolds like 1,2-diaminocyclohexane (DACH) have proven effective. nih.gov The introduction of bulky biaryl fragments into the ligand structure can be crucial for controlling stereoselectivity. nih.govrsc.org The electronic and steric properties of the ligand can be fine-tuned to maximize the energy difference between the two diastereomeric transition states, thereby enhancing the enantiomeric excess of the product. Other successful ligand classes for asymmetric reductions and additions include those based on chiral amino alcohols and oxazaborolidines. nih.govmdpi.com

Catalyst Loading: Catalyst loading, the amount of catalyst used relative to the substrate, is a key consideration for both efficiency and cost. While higher catalyst loading can lead to faster reactions and higher conversions, it is desirable to minimize the amount of expensive and often toxic heavy metal catalysts. Research focuses on developing highly active catalysts that can operate at low loading levels (e.g., 0.1–5 mol%). This not only reduces costs but also simplifies purification by minimizing catalyst residues in the final product. The efficiency of the catalyst is often described by its turnover number (TON) and turnover frequency (TOF).

Table 2: Representative Data on Ligand and Catalyst Loading for Asymmetric Methyl Grignard Addition
EntryChiral LigandCatalyst SystemCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1(R,R)-DACH-derived Biaryl LigandMgBr₂109297
2(R,R)-DACH-derived Biaryl LigandMgBr₂59096
3(R,R)-DACH-derived Biaryl LigandMgBr₂18595
4(-)-sparteineMgBr₂107580

Purification and Isolation Techniques for Stereoisomers of this compound

If the synthesis of this compound does not proceed with perfect stereoselectivity, or if a racemic synthesis is performed, purification and separation of the resulting stereoisomers are necessary. The presence of both an acidic hydroxyl group and a basic amino group allows for several effective resolution strategies.

Diastereomeric Salt Formation: A classical and scalable method for resolving racemic amino alcohols is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts often have different solubilities in a given solvent, allowing for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral amine can be liberated by treatment with a base.

Complexation Agents: An alternative resolution method involves the use of complexing agents. For example, boric acid and a chiral diol like 1,1'-bi-2-naphthol (B31242) (BINOL) can be used to resolve racemic amino alcohols. acs.orgacs.orgresearchgate.net The components form diastereomeric ammonium (B1175870) borate (B1201080) complexes that can be separated by crystallization. acs.orgacs.orgresearchgate.net

Chromatographic Separation: For analytical and preparative-scale separations, chiral chromatography is a powerful tool. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can effectively separate enantiomers and diastereomers. nih.gov Polysaccharide-based CSPs are commonly used for the separation of amino alcohol analogues. nih.gov While highly effective, chromatographic methods can be less cost-effective for large-scale industrial production compared to crystallization-based resolutions.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

Asymmetric Synthesis: A direct asymmetric route is often more efficient as it avoids the "loss" of 50% of the material inherent in classical resolutions of racemates. It typically involves fewer steps than a resolution pathway.

Racemic Synthesis and Resolution: While potentially having a lower theoretical maximum yield (50% per enantiomer without a racemization/recycling process), resolution by diastereomeric crystallization can be a robust, scalable, and cost-effective method if the resolving agent is inexpensive and recyclable.

Green Chemistry Principles: The application of green chemistry aims to minimize the environmental footprint of chemical processes.

Solvent Choice: Utilizing greener solvents, such as water or bio-based solvents like 2-MeTHF, reduces reliance on hazardous volatile organic compounds. rsc.orgrsc.org Some biocatalytic approaches for amino alcohol synthesis can be performed in aqueous media. rsc.orgrsc.org

Catalysis: Using highly efficient catalysts at low loadings minimizes waste. Biocatalysis, employing enzymes like amine dehydrogenases, offers a green alternative to metal-based catalysts, as reactions can be run under mild conditions (room temperature and neutral pH) in water. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Direct asymmetric additions or catalytic aminations generally have better atom economy than multi-step sequences involving protecting groups and stoichiometric reagents.

Energy Efficiency: Performing reactions at ambient temperature and pressure, as is often possible with biocatalytic methods, reduces energy consumption compared to reactions requiring cryogenic temperatures or high pressures.

Table 3: Comparative Analysis of Synthetic Routes to a Chiral Amino Alcohol
ParameterAsymmetric CatalysisRacemic Synthesis + ResolutionBiocatalytic Synthesis
Typical Overall Yield 70-95%35-45% (per enantiomer)60-90%
Number of Steps 1-23-41-2
Atom Economy HighModerateVery High
Solvents Organic (e.g., THF)Organic (e.g., Methanol)Aqueous
Key Advantages High efficiency, fewer stepsScalable, established technologyMild conditions, sustainable
Key Disadvantages Expensive ligands/catalystsMax 50% yield, more stepsEnzyme availability/stability

Advanced Structural Elucidation and Conformational Analysis of 1 Amino 2 2,4 Dimethoxyphenyl Propan 2 Ol

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods provide detailed information regarding the molecular framework, connectivity, and electronic environment of the atoms within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY for conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol, one-dimensional (¹H and ¹³C) and multi-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

Two-dimensional techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for instance, between the methyl protons (H-3) and the methine proton (H-1). HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, allowing for the complete assignment of the carbon skeleton.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. This technique detects protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY could reveal spatial correlations between protons on the propanol (B110389) backbone and the aromatic ring, providing insights into the preferred rotational conformation (rotamer) around the C2-Aryl bond. Correlations between the amino, hydroxyl, and other backbone protons would help define the dominant solution-state conformation, which is likely influenced by intramolecular hydrogen bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on chemical shift principles and data from analogous structures. Actual values may vary based on solvent and other experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC/COSY Correlations
C1 (CH₂)~2.8 - 3.2 (2H, m)~45-50COSY with H-2; HMBC with C2, C3
C2 (C-OH)-~70-75HMBC from H-1, H-3, Ar-H
C3 (CH₃)~1.1 - 1.3 (3H, s)~25-30HMBC with C1, C2
C1' (Aryl-C)-~120-125HMBC from H-1, H-6'
C2' (Aryl-C-OCH₃)-~158-162HMBC from H-3', OCH₃
C3' (Aryl-CH)~6.4 - 6.6 (1H, d)~98-102COSY with H-5'; HMBC with C1', C5'
C4' (Aryl-C-OCH₃)-~160-164HMBC from H-3', H-5', OCH₃
C5' (Aryl-CH)~6.4 - 6.6 (1H, dd)~104-108COSY with H-3', H-6'; HMBC with C1', C3'
C6' (Aryl-CH)~7.0 - 7.2 (1H, d)~128-132COSY with H-5'; HMBC with C2', C4'
2'-OCH₃~3.8 (3H, s)~55-56HMBC with C2'
4'-OCH₃~3.8 (3H, s)~55-56HMBC with C4'
NH₂Variable (broad s)--
OHVariable (broad s)--

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS Fragmentation Pathways)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which is used to determine the elemental composition of the molecule. For this compound (C₁₁H₁₇NO₃), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. researchgate.net By isolating the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated, which provides structural confirmation. For this compound, key fragmentations would likely include:

Loss of water (H₂O) from the protonated molecule, a common fragmentation for alcohols.

Loss of ammonia (B1221849) (NH₃) , characteristic of primary amines.

Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion or cleavage next to the oxygen of the tertiary alcohol.

Cleavage of the C-C bond between C1 and C2, yielding fragments corresponding to the amino-containing and the aryl-containing portions.

Loss of methyl groups from the methoxy (B1213986) substituents.

Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the functional groups. nih.gov

Table 2: Predicted HRMS Data and Key MS/MS Fragments for [C₁₁H₁₇NO₃+H]⁺

Ion DescriptionProposed FormulaCalculated m/z
Protonated Parent Ion[C₁₁H₁₈NO₃]⁺212.1281
Loss of H₂O[C₁₁H₁₆NO₂]⁺194.1176
Loss of NH₃[C₁₁H₁₅O₃]⁺195.1016
Cleavage of C1-C2 bond[C₉H₁₁O₃]⁺167.0703
Cleavage of C1-C2 bond[C₂H₇N]⁺45.0573
Loss of H₂O and CH₃[C₁₀H₁₃NO₂]⁺179.0941

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the spectra would be expected to show characteristic bands for:

O-H and N-H stretching: These would appear as broad bands in the 3200-3500 cm⁻¹ region of the IR spectrum. The broadening is indicative of hydrogen bonding.

C-H stretching: Aromatic and aliphatic C-H stretches would appear between 2850 and 3100 cm⁻¹.

C=C stretching: Aromatic ring vibrations would be observed in the 1450-1610 cm⁻¹ region.

C-O stretching: Strong bands for the alcohol and ether linkages would be present in the 1000-1300 cm⁻¹ region.

A crucial aspect of the analysis is the study of hydrogen bonding. The presence of both an amino (donor) and a hydroxyl (donor/acceptor) group allows for the possibility of intramolecular hydrogen bonding. This interaction would cause a shift in the O-H and N-H stretching frequencies to lower wavenumbers compared to a situation without such bonding. nih.govresearchgate.netias.ac.in Comparing spectra in different solvents or at different concentrations can help distinguish between intramolecular and intermolecular hydrogen bonding.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational ModeExpected Wavenumber Range (cm⁻¹)IntensityNotes
O-H Stretch (Alcohol)3200-3400Strong, BroadBroadened due to hydrogen bonding
N-H Stretch (Amine)3300-3500Medium, BroadMay overlap with O-H stretch
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-2970Medium-Strong
C=C Stretch (Aromatic)1450-1610Medium-StrongMultiple bands expected
N-H Bend (Amine)1580-1650Medium
C-O Stretch (Alcohol)1000-1100StrongTertiary alcohol
C-O Stretch (Aryl Ether)1230-1270StrongAsymmetric stretch

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. thieme-connect.de If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information on bond lengths, bond angles, and torsional angles.

Most importantly, for a chiral molecule, X-ray diffraction can determine the absolute stereochemistry of each stereocenter. researchgate.net By utilizing anomalous dispersion, the absolute configuration (e.g., (1R, 2S), (1S, 2R), etc.) can be definitively assigned. ed.ac.uk The analysis often involves the calculation of the Flack parameter, where a value close to zero confirms the correct enantiomer has been modeled. ed.ac.uk This method provides the most reliable assignment of absolute configuration. nih.gov

Furthermore, the crystal structure reveals the molecule's conformation in the solid state, including the orientation of the dimethoxyphenyl ring relative to the propanol backbone and the specific intramolecular and intermolecular hydrogen bonding network that stabilizes the crystal lattice.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and refraction of left- and right-circularly polarized light by a chiral molecule. These methods are highly sensitive to the stereochemistry of the compound.

For this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the dimethoxyphenyl group. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters. While empirical rules can sometimes be used, the correlation of the experimental CD spectrum with a spectrum predicted by quantum chemical calculations provides a more reliable method for assigning the absolute configuration in solution. rsc.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complementary tool to experimental techniques. nih.gov Using methods like Density Functional Theory (DFT), it is possible to model the properties of this compound.

Key applications include:

Conformational Search: Identifying the lowest energy (most stable) conformations of the molecule in the gas phase or in solution (using solvent models). This is crucial for understanding its dynamic behavior and the conformation that is likely observed experimentally.

Prediction of Spectroscopic Data: Calculating theoretical NMR chemical shifts, vibrational frequencies (IR/Raman), and CD spectra. sciensage.info Comparing these calculated spectra with experimental data can aid in the assignment and interpretation of complex spectra. For instance, DFT calculations can help confirm vibrational assignments and predict how hydrogen bonding will shift specific peaks. ias.ac.in

Analysis of Intramolecular Interactions: Quantifying the strength and geometry of intramolecular hydrogen bonds and other non-covalent interactions that dictate the molecule's preferred shape. Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for intermolecular interactions. ias.ac.in

By integrating these computational models with high-resolution experimental data, a comprehensive and detailed picture of the structure and conformational landscape of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties and reactivity of molecules like this compound. mdpi.com By solving the Schrödinger equation within the DFT framework, it is possible to determine various quantum chemical parameters that describe the molecule's behavior. A typical approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311G**, which provides a good balance between accuracy and computational cost for organic molecules. mdpi.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and stability. scispace.com A smaller energy gap suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness indicates the resistance to change in its electron distribution.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density (negative potential), making them likely sites for electrophilic attack, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors

ParameterDescriptionTypical Calculated Value (Illustrative)
HOMO EnergyHighest Occupied Molecular Orbital Energy (eV)-5.8
LUMO EnergyLowest Unoccupied Molecular Orbital Energy (eV)0.5
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO (eV)6.3
Electronegativity (χ)Measure of the ability to attract electrons2.65
Chemical Hardness (η)Resistance to deformation of electron cloud3.15
Global Electrophilicity Index (ω)Propensity to accept electrons1.12

Conformational Analysis and Energy Minima

Due to the presence of multiple rotatable single bonds, this compound is a flexible molecule that can exist in numerous conformations. nih.govresearchgate.net Conformational analysis is crucial for identifying the most stable, low-energy structures (energy minima) and understanding the molecule's preferred three-dimensional shapes. csmres.co.uk

Computational methods for conformational analysis typically involve a systematic or stochastic search of the conformational space. nih.gov For a molecule of this complexity, a combination of methods, such as molecular mechanics force fields (e.g., MMFF94s) for an initial broad search, followed by higher-level quantum mechanical calculations (like DFT) for refining the energies of the most stable conformers, would be employed. mdpi.com

The results of a conformational analysis are typically presented as a potential energy surface, where the energy of the molecule is plotted against the dihedral angles of the rotatable bonds. The low-energy regions on this surface correspond to the most probable conformations.

Table 2: Illustrative Torsion Angles for a Low-Energy Conformer of this compound

Torsion AngleAtoms Defining the AngleIllustrative Angle (°)
τ1C(aromatic)-C(aromatic)-C(β)-C(α)~90
τ2C(aromatic)-C(β)-C(α)-N~60 (gauche)
τ3H-O-C(β)-C(α)~180 (anti)

Note: The values in this table are illustrative and based on general principles of conformational preferences in similar molecules. The actual values would be determined through detailed computational analysis.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, MD simulations can provide valuable insights into its behavior in a solution, such as water or other solvents, by explicitly modeling the interactions between the solute and solvent molecules. chemrxiv.orgacs.org

An MD simulation would typically start with a solvated system, where the this compound molecule is placed in a box of solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of the atoms over a period of time, typically nanoseconds. nih.gov

Analysis of the MD trajectory can provide information on:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. RDFs can quantify the extent of hydrogen bonding between the amino/hydroxyl groups and water.

Solvent Accessible Surface Area (SASA): This measures the surface area of the molecule that is accessible to the solvent, providing insights into its solvation properties.

Conformational Dynamics: MD simulations can show how the molecule transitions between different conformations in solution, providing a more realistic picture of its flexibility than static conformational analysis. mdpi.comnih.gov

Table 3: Illustrative Data from a Molecular Dynamics Simulation Analysis

Analysis MetricDescriptionIllustrative Finding
Radial Distribution Function g(r) of water oxygen around amino nitrogenShows the structuring of water molecules around the amino group.A sharp peak at ~2.8 Å, indicating strong hydrogen bonding.
Average Number of Hydrogen BondsThe average number of hydrogen bonds between the solute and solvent over the simulation time.Amino group: ~2.5; Hydroxyl group: ~1.8
Solvent Accessible Surface Area (SASA)The portion of the molecule's surface exposed to the solvent.Polar groups have a higher SASA than nonpolar groups.

Note: The findings in this table are illustrative and represent expected outcomes for a molecule of this type in an aqueous solution based on general principles of molecular dynamics simulations.

Reactivity and Chemical Transformations of 1 Amino 2 2,4 Dimethoxyphenyl Propan 2 Ol

Derivatization at the Amino Functionality

The primary amino group is a potent nucleophile, making it the more reactive site in many chemical reactions. This reactivity allows for a wide range of modifications.

The lone pair of electrons on the nitrogen atom facilitates reactions with various electrophiles.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom. Acylation is readily achieved by treating the amino alcohol with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. savemyexams.comlibretexts.orgyoutube.comsimply.science This process results in the formation of a stable amide bond.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). nih.gov A more controlled method for achieving mono-alkylation is through reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Sulfonylation: Reacting the amine with a sulfonyl chloride (such as p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. semanticscholar.orgcbijournal.comresearchgate.net This reaction is a common method for preparing sulfonamide derivatives, which are a significant class of compounds in medicinal chemistry. cbijournal.com

Table 1: Representative Derivatization Reactions at the Amino Functionality
Reaction TypeReagent/ElectrophileConditionsProduct Type
Acylation Acetyl ChlorideBase (e.g., Pyridine)N-Acetyl Amide
Alkylation Methyl Iodide---Mixture of N-Methylated Amines
Sulfonylation p-Toluenesulfonyl ChlorideBase (e.g., Pyridine)N-Tosyl Sulfonamide

These derivatives are fundamental in organic synthesis and are often used to modify the properties of the parent molecule.

Amides: As an extension of acylation, amides can be formed by the direct condensation of the amine with a carboxylic acid. libretexts.orgstackexchange.com This reaction typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. acs.orgnih.govorganic-chemistry.org

Carbamates: Carbamates, also known as urethanes, are commonly synthesized by reacting the amine with an alkyl chloroformate in the presence of a base. nih.govacs.orgtandfonline.comnih.gov Another prevalent method is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which forms the N-Boc protected carbamate, a staple in peptide synthesis and protecting group chemistry. acs.org

Ureas: The formation of urea (B33335) derivatives is typically achieved by treating the amine with an isocyanate. commonorganicchemistry.combeilstein-journals.orgorganic-chemistry.org The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the urea linkage. asianpubs.org Alternatively, reaction with potassium isocyanate in water provides a simple and efficient route to N-substituted ureas. rsc.org

Table 2: Synthesis of Amides, Carbamates, and Ureas
Product TypeReagentsConditions
Amide Carboxylic Acid, Coupling Agent (e.g., DCC)Anhydrous Solvent
Carbamate Ethyl Chloroformate, BaseInert Solvent
Urea Phenyl IsocyanateInert Solvent, Room Temp.

The proximity of the amino and hydroxyl groups in a 1,2-arrangement facilitates intramolecular cyclization reactions to form five-membered heterocyclic rings.

A common example is the condensation reaction with an aldehyde or a ketone. mdpi.comwikipedia.org Under acidic or basic conditions, the amine and alcohol can react with the carbonyl compound to form an oxazolidine (B1195125) ring. organic-chemistry.org This reaction is often reversible. Similarly, reaction with phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI), can lead to the formation of a more stable oxazolidinone ring system.

Reactions Involving the Hydroxyl Functionality

The tertiary benzylic alcohol in 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol exhibits reactivity that is distinct from primary or secondary alcohols, primarily due to steric hindrance and the absence of an alpha-hydrogen.

Esterification: The direct esterification of this tertiary alcohol with a carboxylic acid under typical acidic conditions (Fischer esterification) is generally inefficient. The reaction is slow due to steric bulk, and the acidic conditions can promote dehydration to form an alkene. More effective esterification can be achieved using more reactive acylating agents like acyl chlorides or anhydrides, usually in the presence of a non-nucleophilic base (e.g., pyridine) at controlled temperatures to minimize side reactions.

Etherification: Synthesis of ethers from this tertiary alcohol is challenging. The Williamson ether synthesis, which involves a strong base, would almost certainly lead to elimination (dehydration) rather than substitution.

Oxidation: Tertiary alcohols are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the molecule, but this typically occurs through the cleavage of an adjacent carbon-carbon bond. masterorganicchemistry.comresearchgate.net This oxidative cleavage would likely fragment the molecule, potentially yielding 2,4-dimethoxyacetophenone.

Reduction (Dehydroxylation): The hydroxyl group itself cannot be reduced. However, it can be removed entirely in a process called dehydroxylation. For benzylic alcohols, this can be achieved through methods that convert the -OH into a good leaving group, followed by reduction, or more directly using specific reagent systems. beilstein-journals.orgnih.gov For instance, reduction with hydriodic acid and red phosphorus can convert benzylic alcohols to the corresponding alkanes. beilstein-journals.orgnih.gov Catalytic systems using indium trichloride (B1173362) with a silane (B1218182) hydride source have also been shown to be effective for the deoxygenation of tertiary benzylic alcohols. organic-chemistry.orgresearchgate.net

Table 3: Plausible Reactions at the Hydroxyl Functionality
Reaction TypeReagentsExpected Outcome
Esterification Acyl Chloride, PyridineTertiary Ester
Oxidation Hot KMnO₄C-C Bond Cleavage
Reduction (Dehydroxylation) HI, Red PhosphorusDehydroxylated Alkane

Transformations of the Aryl Moiety

The 2,4-dimethoxyphenyl group is the site of several key chemical transformations, primarily involving electrophilic substitution and palladium-catalyzed cross-coupling reactions. The electron-rich nature of this ring, conferred by the two methoxy (B1213986) substituents, dictates its reactivity.

The dimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). wikipedia.org The two methoxy groups are strong activating, ortho, para-directing groups. libretexts.orgyoutube.com Their combined influence makes the aromatic ring significantly more nucleophilic than benzene, allowing reactions to proceed under milder conditions. msu.edu

The directing effects of the substituents are additive. The methoxy group at C2 directs incoming electrophiles to the ortho (C3) and para (C5) positions. The methoxy group at C4 directs to its ortho positions (C3 and C5). Consequently, electrophilic attack is strongly favored at the C3 and C5 positions, which are electronically enriched and sterically accessible. Attack at C6 is sterically hindered by the adjacent propanol (B110389) side chain, and attack at C2 is disfavored due to the steric bulk of the methoxy group. masterorganicchemistry.com

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are anticipated to proceed with high regioselectivity. wikipedia.orgbyjus.com For instance, nitration using nitric acid and a catalyst would be expected to yield a mixture of 3-nitro and 5-nitro derivatives. byjus.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of the 2,4-Dimethoxyphenyl Moiety

PositionElectronic Effect of Methoxy GroupsSteric HindrancePredicted Reactivity
C3 Activated (ortho to C4-OMe, meta to C2-OMe)LowHigh
C5 Activated (para to C2-OMe, ortho to C4-OMe)LowHigh
C6 Activated (ortho to C2-OMe)High (due to side chain)Low

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in pharmaceutical and materials chemistry. nobelprize.orglibretexts.org To utilize these reactions on the 2,4-dimethoxyphenyl ring of the title compound, a hydrogen atom on the ring must first be replaced with a halide (e.g., Br, I) or a triflate (OTf) group. This is typically achieved through electrophilic halogenation.

Once a derivative such as 5-bromo-1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol is prepared, it can serve as a substrate in various cross-coupling reactions. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OH)₂) in the presence of a palladium catalyst and a base can introduce a new alkyl, aryl, or vinyl group at the halogenated position. nobelprize.orgnih.gov

Heck Reaction: Coupling with an alkene under palladium catalysis forms a new carbon-carbon bond, leading to substituted styrenyl derivatives.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by both palladium and copper complexes, to yield an alkynylated product. libretexts.org

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine. libretexts.org

The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. rsc.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Model 5-Bromo-2,4-dimethoxyphenyl Substrate

Reaction NameCoupling PartnerCatalyst/LigandTypical Product
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄5-Phenyl derivative
Heck StyrenePd(OAc)₂ / P(o-tol)₃5-Styrenyl derivative
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuI5-(Phenylethynyl) derivative
Buchwald-Hartwig MorpholinePd₂(dba)₃ / BINAP5-Morpholinyl derivative

Regioselectivity and Stereoselectivity in Chemical Reactions

The presence of multiple functional groups (primary amine, tertiary alcohol, and an activated aromatic ring) and stereocenters in this compound makes regioselectivity and stereoselectivity critical considerations in its chemical transformations.

Regioselectivity: As discussed in section 4.3.1, electrophilic attack on the aromatic ring is highly regioselective, favoring the C3 and C5 positions. researchgate.net Reactions involving the side chain also exhibit regioselectivity. For example, acylation would selectively occur at the more nucleophilic primary amino group over the sterically hindered tertiary hydroxyl group under controlled conditions.

Stereoselectivity: The compound possesses at least one stereocenter at the carbon bearing the hydroxyl group (C2). The synthesis of vicinal amino alcohols often involves stereocontrolled steps to establish the desired relative and absolute stereochemistry. nih.govacs.orgacs.org When this chiral molecule undergoes further reactions, the existing stereocenter can influence the formation of new stereocenters, a phenomenon known as substrate-controlled diastereoselectivity. For instance, the reduction of a ketone formed by oxidation of the alcohol could be influenced by the adjacent stereocenter, leading to a preferential formation of one diastereomer. The amino and hydroxyl groups can also act as directing groups in certain reactions, coordinating to reagents and delivering them to one face of the molecule. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key reactions provides insight into the reactivity and selectivity of this compound.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS reactions on the dimethoxyphenyl ring follows a well-established two-step pathway. byjus.combyjus.com

Formation of the Arenium Ion: The π-system of the electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). wikipedia.org This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmsu.edu The positive charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the methoxy groups, which provides significant stabilization and accounts for the high reactivity of the ring.

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. byjus.com

Mechanism of Palladium-Catalyzed Cross-Coupling: The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, is generally understood to involve three main steps. nobelprize.orgresearchgate.net

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The organometallic coupling partner (e.g., R-B(OH)₂) exchanges its organic group with the halide on the palladium center, forming a new palladium intermediate (Ar-Pd-R). This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org

Detailed mechanistic studies, often employing techniques like mass spectrometry, help elucidate the nature of the active catalytic species and intermediates involved in these complex transformations. uvic.caresearchgate.net

Biochemical Interactions and Structure Activity Relationship Sar Studies of 1 Amino 2 2,4 Dimethoxyphenyl Propan 2 Ol and Its Derivatives Non Clinical Focus

In Vitro Ligand-Binding Studies with Biological Receptors and Enzymes

No specific in vitro ligand-binding or enzyme assay data for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol has been published. However, the structure-activity relationships (SAR) of analogous phenylethanolamine and dimethoxy-substituted phenethylamine (B48288) compounds can offer predictive insights into its potential biological targets.

Receptor Affinity and Selectivity Profiling (Mechanistic, non-clinical)

The structural backbone of this compound is characteristic of compounds that interact with monoamine receptors. For the related class of 1-(2,5-dimethoxyphenyl)-2-aminopropane derivatives, substitutions on the phenyl ring are critical determinants of affinity, particularly at serotonin (B10506) (5-HT) receptors. nih.govnih.gov Studies on these related compounds show that the nature and position of substituents dictate the binding affinity and selectivity for receptors such as the 5-HT2A and 5-HT2C subtypes. frontiersin.org

Specifically, the presence and positioning of methoxy (B1213986) groups play a significant role. For phenethylamines, a 2,5-dimethoxy substitution pattern is common for compounds with high affinity for the 5-HT2A receptor. frontiersin.orgnih.govresearchgate.net The 2,4-dimethoxy pattern of the subject compound, combined with the propan-2-ol structure, suggests a potential for interaction with serotonergic or adrenergic receptor systems, though its specific affinity profile remains uncharacterized. The lipophilicity conferred by the methoxy groups is a known factor in modulating receptor binding for this class of compounds. nih.gov

Table 1: Postulated Receptor Interactions Based on Structural Analogy

Receptor Family Potential for Interaction Rationale based on Structural Analogs
Serotonin (5-HT) Receptors Plausible Dimethoxy-phenethylamine scaffold is common in 5-HT2A/2C ligands. frontiersin.orgnih.gov
Adrenergic (α, β) Receptors Plausible The core phenylethanolamine structure is a classic template for adrenergic agonists and antagonists. youtube.comyoutube.com

This table is predictive and not based on experimental data for this compound.

Enzyme Inhibition/Activation Assays (Mechanistic, non-clinical)

There is no specific information regarding the ability of this compound to inhibit or activate enzymes. Structurally related phenylethanolamines are known substrates or inhibitors of enzymes involved in monoamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). youtube.comyoutube.com The substitution on the alpha-carbon of the side chain can influence metabolic stability by sterically hindering MAO activity. youtube.comyoutube.com However, without empirical data, the specific interactions of this compound with these or other enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) remain speculative. nih.gov

Elucidation of Molecular Mechanisms of Action (Non-Clinical Focus)

The molecular mechanisms of action for this compound have not been elucidated due to a lack of target identification and validation studies.

Target Identification and Validation (e.g., Protein Crystallography, Cryo-EM of Ligand-Target Complexes)

No protein crystallography or cryo-electron microscopy studies have been published for complexes involving this compound. Such studies are contingent on first identifying a high-affinity biological target, which has not been reported for this compound.

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

In the absence of confirmed biological targets, no specific molecular docking or dynamics simulations for this compound are available in the literature. Computational studies on related compounds are used to predict binding modes and rationalize SAR data. nih.govresearchgate.net A hypothetical docking study would involve modeling the interactions of this compound within the binding pockets of candidate receptors, such as the 5-HT2A receptor. Key interactions would likely involve hydrogen bonding from the amino and hydroxyl groups and hydrophobic interactions from the dimethoxyphenyl ring.

Stereoisomeric Effects on Biological Activity and Binding

The structure of this compound contains at least one chiral center at the carbon bearing the amino group, and potentially a second at the carbon with the hydroxyl group, leading to the possibility of multiple stereoisomers. For phenylethanolamines, stereochemistry is universally critical for biological activity. youtube.com For example, in adrenergic compounds, the (R)-configuration at the carbon bearing the hydroxyl group is often essential for maximal receptor activity. youtube.com Similarly, for psychoactive phenethylamines, the (R)-isomer is typically more potent than the (S)-isomer. The specific influence of stereochemistry on the activity of this compound has not been investigated, but it is expected that different stereoisomers would exhibit significantly different binding affinities and functional activities at their respective biological targets.

Structure-Activity Relationship (SAR) Exploration of Analogues and Homologues (Non-Clinical Outcomes)

The structure-activity relationship (SAR) of this compound and its analogues, while not extensively documented for the parent compound itself, can be inferred from the broader class of phenethylamine and cathinone (B1664624) derivatives. These studies reveal that modifications to the amino group, the hydroxyl group, and the phenyl ring can significantly influence the interaction of these molecules with biological targets, primarily monoamine transporters and G-protein coupled receptors (GPCRs).

Alterations to the primary amino group in phenethylamine-like compounds are a common strategy to modulate pharmacological activity. N-alkylation, for instance, has been shown to have varied effects on potency and selectivity.

N-Methylation: The addition of a single methyl group to the nitrogen atom (N-methylation) can influence a compound's interaction with monoamine transporters. In some series of phenethylamine analogues, N-methylation maintains or even enhances stimulant activity. cij.gob.mx For norbelladine (B1215549) derivatives, N-methylation was found to increase butyrylcholinesterase inhibition. mdpi.com This suggests that N-methylation of this compound could potentially modulate its biological activity.

N-Alkylation with Larger Groups: Increasing the size of the alkyl substituent on the amino group generally impacts potency and selectivity. For example, in a series of phenethylamine substrates, extending the N-alkyl substituent from a methyl to a propyl group resulted in a substantial decrease in potency for inhibiting dopamine (B1211576) uptake. nih.gov Conversely, in some cathinone derivatives, substitution of the pyrrolidine (B122466) ring with a tertiary amine moiety led to a decrease in cytotoxicity. acs.org

Introduction of Cyclic Moieties: Incorporating the nitrogen into a cyclic structure, such as a pyrrolidine ring, is a common modification in synthetic cathinones. This alteration often shifts the mechanism of action from a releasing agent to a reuptake inhibitor at monoamine transporters. researchgate.net

Table 1: Effect of Amino Group Modification on Biological Activity of Representative Phenethylamine Analogues

Compound Modification Representative Biological Effect Reference
Amphetamine Primary Amine Dopamine Releasing Agent cij.gob.mx
Methamphetamine N-Methylation Potent Dopamine Releasing Agent nih.gov
N-propylamphetamine N-Propylation Decreased Dopamine Uptake Inhibition Potency nih.gov

The hydroxyl group at the benzylic position is a key structural feature of this compound. Its modification can significantly alter the compound's properties.

Esterification and Etherification: Conversion of the hydroxyl group to an ester or an ether can modulate the lipophilicity and metabolic stability of the molecule. Esterification of hydroxyl groups in flavonoids has been shown to decrease their antioxidant activity. mdpi.com In the context of phenethylamines, such modifications would likely alter the compound's ability to form hydrogen bonds with its biological targets, thereby affecting binding affinity and functional activity. The reduction of esters to ethers is a known chemical transformation that could be applied to create analogues with different properties. researchgate.net

Removal of the Hydroxyl Group: The absence of the β-hydroxyl group, as seen in amphetamine-like compounds, versus its presence in cathinone-like compounds, is a critical determinant of pharmacological activity. nih.gov The hydroxyl group in cathinones generally reduces the ability of these compounds to cross the blood-brain barrier compared to their amphetamine counterparts. researchgate.net

Table 2: Inferred Effects of Hydroxyl Group Modification

Modification Predicted Impact on this compound Rationale from Related Compounds
Esterification Altered binding affinity and metabolic stability Esterification of flavonoids affects biological activity. mdpi.com
Etherification Modified lipophilicity and hydrogen bonding capacity General principle of functional group modification.

The substitution pattern on the phenyl ring is a crucial factor in determining the pharmacological profile of phenethylamine derivatives. The 2,4-dimethoxy substitution in the target compound is expected to significantly influence its interaction with receptors and transporters.

Position of Methoxy Groups: The positioning of methoxy groups on the phenyl ring is known to affect activity. In a study of phenethylamine derivatives, compounds with a methoxy group at certain positions showed weak or no dopamine reuptake inhibitory activities. biomolther.org The 2,4,5-substitution pattern is often associated with potent psychedelic activity in phenethylamines, highlighting the importance of the specific arrangement of these groups. frontiersin.org

Nature of Substituents: Replacing the methoxy groups with other substituents would likely have a profound impact on activity. For instance, the addition of a para-substituent to methcathinone (B1676376) analogues can modulate their selectivity for the dopamine transporter (DAT) versus the serotonin transporter (SERT). nih.gov Bulky substituents at the para-position tend to shift selectivity towards SERT. acs.org

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems, or altering the nature and position of the substituents, can lead to significant changes in biological activity. For example, exchanging a methoxy group for a thioalkyl group can have a substantial impact on the pharmacological profile of phenethylamines. researchgate.net

Table 3: Influence of Phenyl Ring Substituents on the Activity of Representative Phenethylamine Analogues

Compound Class Ring Substitution Observed Effect on Monoamine Transporter Interaction Reference
Methcathinone Analogues para-Methyl (Mephedrone) Increased potency at inhibiting SERT acs.org
Methcathinone Analogues para-Trifluoromethyl Enhanced selectivity toward SERT acs.org
Phenethylamines 2,5-Dimethoxy-4-Bromo High affinity for 5-HT2A receptors biomolther.org

Cellular Assays for Investigating Fundamental Biological Effects (Non-Clinical, Mechanistic Cellular Biology)

To elucidate the fundamental biological effects of this compound and its derivatives at a cellular level, a variety of in vitro assays are employed. These assays are crucial for understanding the molecular mechanisms of action and for characterizing the interaction of these compounds with their biological targets.

Monoamine Transporter Assays: Given the structural similarity to known monoamine reuptake inhibitors and releasing agents, a primary focus of cellular assays would be on the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters.

Binding Assays: Radioligand binding assays are used to determine the affinity of the compounds for each of the monoamine transporters. These assays typically involve incubating cell membranes expressing the transporter of interest with a radiolabeled ligand and varying concentrations of the test compound. nih.gov

Uptake and Release Assays: To determine whether a compound acts as a blocker or a substrate (releaser), uptake and release assays are conducted. Uptake assays measure the ability of the compound to inhibit the transport of a radiolabeled substrate into cells expressing the transporter. nih.gov Release assays, conversely, measure the ability of the compound to induce the efflux of a pre-loaded radiolabeled substrate from the cells. researchgate.net

G-Protein Coupled Receptor (GPCR) Functional Assays: Many phenethylamine derivatives interact with various GPCRs, particularly serotonin and adrenergic receptors.

Receptor Binding Assays: Similar to transporter binding assays, these are used to determine the affinity of the compounds for specific receptor subtypes. researchgate.net

Second Messenger Assays: These functional assays measure the downstream signaling events that occur upon receptor activation. Common second messengers that are quantified include cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium. nih.gov For example, activation of Gs-coupled receptors leads to an increase in cAMP, while Gq-coupled receptors stimulate the release of intracellular calcium. eurofinsdiscovery.com

[35S]GTPγS Binding Assays: This assay measures the activation of G-proteins by a GPCR agonist. The binding of the agonist promotes the exchange of GDP for the non-hydrolyzable GTP analogue, [35S]GTPγS, on the Gα subunit, which can then be quantified. nih.gov

Cytotoxicity Assays: To assess the general toxicity of the compounds at a cellular level, cytotoxicity assays are performed. These assays, such as the MTT assay, measure cell viability and proliferation in the presence of the test compound. nih.gov

Table 4: Common Cellular Assays for Mechanistic Evaluation

Assay Type Purpose Typical Readout Reference
Radioligand Binding Assay Determine binding affinity for transporters and receptors Displacement of a radiolabeled ligand (Ki value) nih.gov
Monoamine Uptake Assay Determine potency of uptake inhibition Inhibition of radiolabeled substrate uptake (IC50 value) nih.gov
Monoamine Release Assay Determine efficacy as a releasing agent Efflux of a radiolabeled substrate (EC50 value) researchgate.net
cAMP Assay Measure activation of Gs or Gi-coupled receptors Changes in intracellular cAMP levels nih.gov
Calcium Flux Assay Measure activation of Gq-coupled receptors Changes in intracellular calcium concentration eurofinsdiscovery.com
[35S]GTPγS Binding Assay Measure G-protein activation Incorporation of [35S]GTPγS nih.gov

Metabolism and Biotransformation Studies of 1 Amino 2 2,4 Dimethoxyphenyl Propan 2 Ol in Vitro and Model Organisms Only

In Vitro Hepatic Microsomal and Cytosolic Stability Assays

No specific data on the in vitro hepatic microsomal or cytosolic stability of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol was found.

In a typical in vitro hepatic microsomal stability assay, the compound would be incubated with liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity. Samples are taken at various time points, and the reaction is stopped. The concentration of the parent compound remaining over time is measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters such as the half-life (t½) and intrinsic clearance (CLint) of the compound are calculated. These values help in predicting the hepatic clearance of the compound in vivo. A similar approach would be used for cytosolic stability assays, which assess the compound's stability in the presence of cytosolic enzymes.

Table 1: Hypothetical Data Table for In Vitro Hepatic Microsomal Stability of this compound

ParameterValue
Half-life (t½) Data not available
Intrinsic Clearance (CLint) Data not available

Note: This table is for illustrative purposes only, as no experimental data for this compound has been found.

Identification of Major Metabolites via High-Resolution Mass Spectrometry

There are no published studies identifying the major metabolites of this compound using high-resolution mass spectrometry.

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying metabolites. After incubation with liver microsomes, hepatocytes, or other metabolic systems, samples are analyzed by HRMS. This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of potential metabolites. By comparing the mass spectra of the parent compound with those of its metabolites, the types of metabolic transformations (e.g., oxidation, demethylation, glucuronidation) can be deduced.

For a compound with the structure of this compound, potential metabolic transformations could include O-demethylation of one or both methoxy (B1213986) groups, hydroxylation of the aromatic ring, or N-oxidation of the amino group.

Elucidation of Metabolic Pathways and Enzymes Involved (e.g., CYP450, UGT, MAO, COMT)

The specific metabolic pathways and the enzymes involved in the metabolism of this compound have not been elucidated.

Based on its chemical structure, several enzymatic pathways could be involved in its metabolism:

Cytochrome P450 (CYP) Enzymes : These are the primary enzymes involved in Phase I metabolism. For a dimethoxyphenyl compound, CYP enzymes would likely catalyze O-demethylation and aromatic hydroxylation. nih.gov

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) : These Phase II enzymes conjugate glucuronic acid to hydroxyl groups, which could be present on the parent molecule or introduced by CYP-mediated metabolism.

Monoamine Oxidase (MAO) : The primary amino group in this compound makes it a potential substrate for MAO, which would lead to oxidative deamination. nih.gov

Catechol-O-methyltransferase (COMT) : If the compound undergoes demethylation to form a catechol structure (two adjacent hydroxyl groups on the aromatic ring), COMT could then catalyze the methylation of one of these hydroxyl groups. nih.gov

To determine the specific enzymes involved, studies using recombinant human enzymes or specific chemical inhibitors would be necessary.

Stereoselective Metabolism of Enantiomers

No information is available regarding the stereoselective metabolism of the enantiomers of this compound.

Since this compound is a chiral molecule, its enantiomers could be metabolized at different rates and/or via different pathways. This phenomenon, known as stereoselective metabolism, is common for chiral drugs and is due to the stereospecificity of metabolizing enzymes. Studies on the structurally related compound 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane have demonstrated stereoselective metabolism. nih.govnih.gov To investigate this for this compound, the individual enantiomers would need to be incubated with metabolically active systems, and their disappearance and metabolite formation would be monitored separately.

Biotransformation in Non-Mammalian Model Systems (e.g., Microbial, Plant)

There are no studies available on the biotransformation of this compound in non-mammalian model systems such as microbes or plants.

Microbial and plant-based systems are often used to produce novel metabolites of drugs and other xenobiotics. These systems contain a diverse range of enzymes that can perform a variety of biotransformations, sometimes leading to the formation of unique compounds not produced by mammalian systems. Such studies could reveal novel metabolic pathways for this compound.

Advanced Analytical Methods for Purity Assessment and Quantification of 1 Amino 2 2,4 Dimethoxyphenyl Propan 2 Ol Excluding Basic Identification

Chiral Separation Techniques for Enantiomeric Purity and Quantification

Due to the presence of at least one chiral center, 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol exists as a pair of enantiomers. These stereoisomers can exhibit different biological activities, making their separation and individual quantification critical.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a leading technique for the enantioseparation of chiral compounds, including amino alcohols and phenethylamine (B48288) derivatives structurally related to this compound. oup.comphenomenex.com The success of this method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. phenomenex.com

A wide variety of CSPs are commercially available, with polysaccharide-based phases being among the most versatile and widely used. nih.govnih.govresearchgate.netresearchgate.net These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.govresearchgate.net The choice of the specific CSP, mobile phase composition (including normal-phase, reversed-phase, and polar organic modes), and temperature are critical parameters that must be optimized for a successful separation. nih.gov For amino alcohols, Pirkle-type, macrocyclic antibiotic, and protein-based CSPs have also demonstrated utility. nih.govacs.orgresearchgate.net

In cases where direct separation on a CSP is challenging, a pre-column derivatization strategy can be employed. This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be readily separated on a standard, achiral reversed-phase column (e.g., a C18 column).

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC Analysis of Amino Alcohols and Related Compounds
CSP TypeChiral Selector ExampleTypical Mobile PhasesComments
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol, Acetonitrile, MethanolBroad applicability for a wide range of chiral compounds, including amino alcohols. nih.govyoutube.com
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol, Polar organic solventsOften shows complementary selectivity to cellulose-based phases. nih.govyoutube.com
Pirkle-Type (R)-N-(3,5-Dinitrobenzoyl)phenylglycineHexane/Isopropanol/AcetonitrileBased on π-π interactions, hydrogen bonding, and dipole-dipole interactions. nih.govacs.org
Macrocyclic Antibiotic Vancomycin, TeicoplaninMethanol, Acetonitrile, Water with buffersEffective for amino acids and amino alcohols; can operate in multiple modes (RP, NP, polar organic).
Protein-Based Avidin, OvomucoidAqueous buffersMimics biological interactions; useful for specific drug classes.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) offers high resolution and is another powerful technique for enantiomeric separation, particularly for volatile compounds. For non-volatile or highly polar analytes like amino alcohols, derivatization is a mandatory step to increase volatility and thermal stability. gcu.ac.uk This typically involves acylating the amino and hydroxyl groups, for instance, with trifluoroacetic anhydride. gcu.ac.uk

The separation is achieved on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common and effective CSPs for GC. gcu.ac.uksigmaaldrich.comgcms.cz These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the exterior, a wide range of selectivities can be achieved for different classes of compounds. sigmaaldrich.comgcms.cz The choice of the specific cyclodextrin (α, β, or γ) and the derivatizing groups determines the separation performance. sigmaaldrich.comgcms.cz

Table 2: Chiral GC Columns and Derivatization for Analysis of Amphetamine-like Compounds
Column TypeChiral Selector ExampleDerivatizing AgentAnalyte Class
Cyclodextrin-Based Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrinTrifluoroacetic Anhydride (TFAA)Amphetamines, Methamphetamines gcu.ac.uk
Cyclodextrin-Based Octakis(2,6-di-O-pentyl-3-propionyl)-γ-cyclodextrin (CHIRALDEX™ G-PN)N-Trifluoroacetyl (N-TFA)Aromatic amines
Amino Acid-Based Chirasil-ValPentafluoropropionic Anhydride (PFPA)Amino Alcohols

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent volumes. For chiral separations, a chiral selector is typically added to the background electrolyte (BGE). nih.govspringernature.com The enantiomers form transient, diastereomeric complexes with the chiral selector, and these complexes possess different effective mobilities, enabling their separation. nih.gov

Cyclodextrins and their derivatives (neutral, anionic, or cationic) are by far the most widely used chiral selectors in CE due to their versatility and commercial availability. nih.govnih.govresearchgate.netcyclolab.hu The separation can be finely tuned by adjusting various parameters, including the type and concentration of the cyclodextrin, the pH and composition of the BGE, the applied voltage, and the temperature. mdpi.com In some cases, using a dual cyclodextrin system—often a combination of a neutral and an anionic cyclodextrin—can significantly enhance enantioselectivity where a single selector is insufficient. nih.gov For certain amino alcohols, nonaqueous CE methods using novel selectors like chiral ionic liquids have also been successfully developed. nih.govnih.gov

Table 3: Chiral Selectors Used in Capillary Electrophoresis for Enantioseparation
Chiral Selector ClassSpecific ExampleTypical ConcentrationComments
Neutral Cyclodextrins 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)5-50 mMWidely applicable for many basic and acidic drugs. nih.gov
Anionic Cyclodextrins Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-20 mMExcellent for separating basic compounds; provides an opposite migration direction to the electroosmotic flow. cyclolab.hu
Anionic Cyclodextrins Highly Sulfated-γ-cyclodextrin (HS-γ-CD)5-30 mMProvides rapid stereoselective separations of amphetamine derivatives. rero.ch
Chiral Ionic Liquids Amino alcohol-derived ionic liquids1-10 mMUsed in nonaqueous CE, sometimes in synergistic systems with cyclodextrins. nih.govnih.gov

Quantitative Analysis Using Spectroscopic and Chromatographic Methods

Beyond determining the ratio of enantiomers, it is often necessary to ascertain the absolute purity of a bulk substance or quantify its concentration at very low levels in complex mixtures.

LC-MS/MS for Trace Analysis in Complex Research Matrices (e.g., biological matrices for metabolism studies)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark technique for the quantification of drugs and their metabolites in complex biological matrices like plasma, blood, or urine, owing to its exceptional sensitivity and selectivity. fda.gov.twnih.gov The method combines the separation capabilities of HPLC with the precise detection of a tandem mass spectrometer. nih.gov

For quantitative analysis, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix. nih.gov

Effective sample preparation is paramount to a successful bioanalytical method. opentrons.com Its goals are to remove interfering matrix components (e.g., proteins, phospholipids), concentrate the analyte, and ensure compatibility with the LC-MS system. opentrons.comchromatographyonline.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comnih.govthermofisher.com For urine samples, a simpler "dilute-and-shoot" approach may be feasible. nih.govresearchgate.net Method validation must carefully assess parameters such as linearity, accuracy, precision, and matrix effects to ensure reliable results. nih.gov

Table 5: Sample Preparation and LC-MS/MS Parameters for Phenethylamine Analysis in Biological Fluids
ParameterTechnique/ConditionPurpose/Comment
Sample Preparation Protein Precipitation (PPT) with Acetonitrile or MethanolSimple, fast method to remove the bulk of proteins from plasma or blood. chromatographyonline.comnih.gov
Sample Preparation Liquid-Liquid Extraction (LLE) with e.g., Methyl-tert-butyl etherSeparates analyte based on partitioning between aqueous and immiscible organic phases. nih.gov
Sample Preparation Solid-Phase Extraction (SPE)Provides cleaner extracts by using a solid sorbent to retain the analyte while interferences are washed away. nih.govopentrons.com
LC Column Reversed-Phase C18 or Phenyl-HexylProvides chromatographic separation of the analyte from isomers and matrix components. nih.govnih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water with additives (e.g., Formic Acid)Gradient elution is typically used to separate components effectively. nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive ModeSuitable for basic compounds containing an amino group.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. nih.gov

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying any extraneous chemical entities present in a substance. medwinpublishers.com These impurities can originate from various stages of the compound's lifecycle, including synthesis, purification, and storage. medwinpublishers.comijprajournal.com For this compound, impurities can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities: These impurities are chemical species that arise during the synthesis of the target compound. Their presence is often indicative of incomplete reactions or side reactions. A plausible synthetic route for this compound could involve the reaction of 2,4-dimethoxyacetophenone with a cyanide source followed by reduction. Potential impurities from such a process include:

Starting Materials: Residual, unreacted 2,4-dimethoxyacetophenone.

Intermediates: Incompletely converted intermediates, such as the corresponding aminonitrile or hydroxy ketone.

By-products: Compounds formed from unintended side reactions inherent to the synthetic pathway.

Reagents and Catalysts: Trace amounts of reagents, solvents, or catalysts that are not fully removed during the purification process. ijprajournal.com

Degradation Products: These impurities result from the chemical breakdown of this compound over time due to exposure to environmental factors such as heat, light, humidity, or reactive atmospheric gases (e.g., oxygen). iajps.com To proactively identify these potential degradants, forced degradation or stress studies are conducted. biopharminternational.com In these studies, the compound is subjected to harsh conditions, including acidic and basic hydrolysis, oxidation, and photolytic and thermal stress, to accelerate the formation of degradation products. biopharminternational.comnih.gov

The structure of this compound, featuring an amino group, a tertiary alcohol, and two methoxy (B1213986) groups on a phenyl ring, suggests several potential degradation pathways:

Oxidation: The primary amine is susceptible to oxidation. The tertiary alcohol is generally stable to oxidation, but the aromatic ring and methoxy groups could be susceptible under strong oxidative stress.

Demethylation: The methoxy ethers on the phenyl ring could undergo demethylation, particularly under acidic or high-temperature conditions, to form phenolic derivatives.

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light, potentially leading to complex reactions involving the phenyl ring.

The identification and characterization of these impurities are typically achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is particularly powerful for separating and providing mass information on impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is often used to elucidate their definitive structures. ijprajournal.com

Table 1: Potential Impurities and Degradation Products of this compound This table is interactive. You can sort the data by clicking on the column headers.

Compound Name Classification Potential Origin Common Analytical Method
2,4-Dimethoxyacetophenone Process-Related Impurity (Starting Material) Incomplete synthesis reaction HPLC-UV, GC-MS
1-Amino-2-(2,4-dimethoxyphenyl)propan-2-one Process-Related Impurity (Intermediate) Incomplete reduction step in synthesis LC-MS
2-(2,4-Dimethoxyphenyl)-2-hydroxypropanenitrile Process-Related Impurity (Intermediate) Incomplete amination/reduction step LC-MS, IR
1-Amino-2-(2-hydroxy-4-methoxyphenyl)propan-2-ol Degradation Product Demethylation under thermal/acidic stress LC-MS

Potential Applications and Future Directions in Chemical and Biochemical Research

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are optically pure compounds that serve as starting materials in the synthesis of more complex, stereochemically defined molecules. sigmaaldrich.comresearchgate.netenamine.net The presence of a stereocenter in these building blocks is crucial for constructing target molecules with specific three-dimensional arrangements, which is often essential for their biological activity. Amino alcohols, as a class, are particularly valuable chiral synthons used in the asymmetric synthesis of a wide range of nitrogen-containing compounds. sigmaaldrich.comtcichemicals.com

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol possesses both an amine and an alcohol functional group, making it a bifunctional chiral building block. This bifunctionality allows for sequential or selective reactions at either site, providing synthetic chemists with versatile pathways to construct intricate molecular architectures. Its potential applications in this area include:

Asymmetric Synthesis: Serving as a foundational component for the synthesis of non-natural amino acids and other biologically active molecules where stereochemistry is key. researchgate.net

Multi-component Reactions: Acting as a key reactant in one-pot multi-component reactions (MCRs), which allow for the efficient assembly of complex products from three or more starting materials. nih.gov The amino and hydroxyl groups can participate in various bond-forming cascades to create diverse molecular scaffolds.

The strategic use of such building blocks is fundamental to modern organic synthesis, enabling the creation of novel compounds with precisely controlled stereochemistry. sigmaaldrich.com

Precursor for Advanced Materials and Ligands (e.g., Metal Complexation, Catalysis)

The functional groups on this compound make it an excellent candidate for development into specialized ligands for metal complexation. The amino and hydroxyl moieties can act as donor sites, binding to metal ions to form stable coordination complexes. This capability opens avenues for its use in catalysis and materials science.

Ligands derived from amino alcohols can coordinate with a variety of transition metals. For instance, amino-pyridine ligand scaffolds have been successfully used to create iron(II) complexes that catalyze atom transfer radical polymerization (ATRP). nsf.gov By modifying the structure of this compound, it is conceivable to design new ligands with tailored electronic and steric properties. Such ligands could be used to:

Develop Homogeneous Catalysts: The resulting metal complexes could function as catalysts for a range of organic transformations, including polymerization, cross-coupling reactions, and asymmetric hydrogenations. nsf.goved.ac.uk

Create Advanced Materials: The compound could be incorporated into larger structures like metal-organic frameworks (MOFs) or functional polymers, where the metal-binding sites introduce specific catalytic or photophysical properties.

The development of new ligands is a fertile area of research, and this compound represents a promising starting point for creating novel catalytic systems. nsf.gov

Development of Research Probes for Biological Systems (Non-Clinical)

Chemical probes are essential tools for exploring complex biological processes. These molecules are designed to interact with specific biological targets and report on their presence or activity, often through a fluorescent signal. While this compound is not inherently a probe, its scaffold is suitable for chemical modification to create such tools for non-clinical research.

Fluorescent probes are particularly powerful for visualizing biomolecules and cellular events. mdpi.commdpi.com A common strategy for creating a probe is to attach a fluorophore (a fluorescent dye) to a molecule that can interact with a biological system. nih.govbeilstein-journals.org The amino group of this compound provides a convenient attachment point for various fluorophores through stable amide bond formation. A potential research trajectory involves:

Synthesis of Fluorescent Derivatives: Covalently linking a fluorescent moiety to the amine function to create a new molecule.

Investigating Biomolecular Interactions: Using these fluorescent derivatives to study interactions with proteins, enzymes, or other cellular components in vitro. beilstein-journals.org The intrinsic properties of the aryl-substituted propanolamine (B44665) core would guide its localization and interaction within a biological sample, while the attached fluorophore would provide a detectable signal.

Such probes could help elucidate biological mechanisms and identify new targets for future therapeutic development, all within a non-clinical research context.

Computational Design and Predictive Modeling for Analogue Development

Modern chemical research heavily relies on computational tools to accelerate the design and discovery of new molecules. nih.govnih.gov Computational design and predictive modeling can be applied to the this compound scaffold to explore and optimize potential derivatives for specific applications.

Using computational methods, researchers can:

Simulate Interactions: Perform molecular docking studies to predict how analogues of the compound might bind to specific protein targets, such as enzymes or receptors. This is a common approach in the early stages of drug discovery. nih.gov

Predict Properties: Employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the physicochemical and biological properties of virtual analogues before they are synthesized. This helps prioritize which derivatives are most likely to succeed. nih.gov

Design Novel Scaffolds: Utilize de novo design algorithms to generate entirely new molecular structures based on the core scaffold, optimized for enhanced activity, selectivity, or improved synthetic accessibility. nih.gov

These in silico techniques allow for the rapid screening of vast chemical space, saving significant time and resources compared to traditional experimental screening alone.

Emerging Research Areas and Unexplored Properties of Aryl-Substituted Propanolamines

The broader class of aryl-substituted propanolamines, to which this compound belongs, is a rich area for chemical exploration. Many compounds with this general structure exhibit interesting biological activities, suggesting that the full potential of this chemical class is yet to be realized. For example, the naftopidil (B1677906) analogue 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol has been investigated as a potential anticancer agent. mdpi.com

Future research could focus on:

Screening for New Biological Activities: Testing this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic potential.

Exploring Photophysical Properties: Investigating whether the compound or its metal complexes exhibit interesting fluorescent or phosphorescent properties that could be exploited in materials science or as sensors.

Studying Self-Assembly: Examining the potential for this molecule to self-assemble into supramolecular structures, such as gels or liquid crystals, driven by hydrogen bonding and aromatic interactions.

The structural simplicity and synthetic accessibility of this compound make it an attractive platform for fundamental research aimed at discovering new chemical properties and applications.

Interdisciplinary Research Opportunities

The multifaceted potential of this compound creates numerous opportunities for interdisciplinary collaboration. Progress in realizing its potential will likely require the combined expertise of scientists from various fields:

Chemistry and Materials Science: Organic chemists could synthesize new ligands and catalysts based on the compound's scaffold, while materials scientists could characterize their properties and incorporate them into novel devices or smart materials.

Biochemistry and Computational Biology: Biochemists could use probes derived from the compound to study biological systems, while computational biologists could model the interactions of these probes with their targets to refine their design.

Chemical Biology and Synthetic Chemistry: A synergistic approach where chemical biologists identify a need for a specific molecular tool, and synthetic chemists design and create it based on the versatile propanolamine scaffold.

Such collaborations are essential for translating fundamental chemical knowledge into practical applications and for driving innovation at the interface of chemistry, biology, and materials science.

Interactive Data Tables

Table 1: Summary of Potential Research Applications

Application Area Description Relevant Functional Groups Key Research Direction
Chiral Building Block Use as a stereochemically defined starting material for complex molecule synthesis. sigmaaldrich.comresearchgate.netChiral Center, Amino Group, Hydroxyl GroupAsymmetric synthesis of novel compounds.
Advanced Ligands Precursor for ligands used in metal complexation and catalysis. nsf.govAmino Group, Hydroxyl GroupDevelopment of new homogeneous catalysts.
Research Probes Scaffold for creating fluorescent probes for non-clinical biological studies. beilstein-journals.orgAmino Group (for fluorophore attachment)Synthesis of probes to visualize biomolecular interactions.
Analogue Development Template for computational design and predictive modeling of new derivatives. nih.govEntire ScaffoldIn silico screening for analogues with optimized properties.
Emerging Areas Platform for discovering novel properties within the aryl-substituted propanolamine class. mdpi.comAryl Ring, Propanolamine CoreScreening for new biological activities and material properties.

Q & A

Basic: What are the established synthetic routes for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol, and how do reaction conditions influence yield?

The synthesis typically involves a nitroaldol (Henry) reaction between 2,4-dimethoxybenzaldehyde and nitromethane under basic conditions (e.g., KOH/EtOH), followed by reduction of the nitro group to an amine. For example, analogous compounds like 1-amino-1-(3-(difluoromethoxy)phenyl)propan-2-ol are synthesized via nitroalkene intermediates formed under basic catalysis . Reduction of the nitro group can be achieved using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄, with yields dependent on solvent polarity and catalyst loading. Optimization of temperature (0–25°C) and stoichiometric ratios (aldehyde:nitromethane ≥1:1.2) is critical to minimize byproducts like dimerized nitroalkenes .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • NMR : ¹H/¹³C NMR resolves methoxy (δ 3.7–3.9 ppm), aromatic (δ 6.5–7.2 ppm), and amino/OH (δ 1.5–2.5 ppm, broad) groups. Coupling patterns distinguish substituent positions on the phenyl ring .
  • X-ray crystallography : Determines absolute stereochemistry and hydrogen-bonding networks, especially for chiral variants. For example, (1R,2R)-configured analogs show distinct unit cell parameters and dihedral angles .
  • HRMS : Validates molecular weight (C₁₁H₁₇NO₃: theoretical 223.12 g/mol) and isotopic patterns .

Advanced: How can enantiomers of this compound be resolved, and what chiral analysis techniques are recommended?

Chiral separation employs:

  • HPLC/GC with chiral columns (e.g., Chiralpak AD-H or OD-H), using hexane:isopropanol mobile phases. Enantiomeric excess (ee) ≥98% is achievable for structurally similar amino alcohols .
  • Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer in organic solvents, enabling isolation of (R)- or (S)-forms .
  • Circular dichroism (CD) : Correlates optical rotation ([α]D²⁵) with absolute configuration, validated by X-ray data .

Advanced: How do substituent variations (e.g., methoxy vs. halogen) on the phenyl ring affect biological activity?

Comparative studies on analogs show:

  • Methoxy groups : Enhance solubility and π-stacking interactions in enzyme binding pockets. For example, 2,4-dimethoxy derivatives exhibit higher affinity for serotonin receptors than chloro-substituted analogs .
  • Halogen substitution : Fluorine or chlorine at the 4-position increases metabolic stability but may reduce血脑屏障 permeability. For instance, 4-fluoro analogs show prolonged in vivo half-lives (t₁/₂ >6h) compared to methoxy variants .
  • Quantitative structure-activity relationship (QSAR) models : Use Hammett σ constants to predict electronic effects on bioactivity .

Advanced: How should researchers address conflicting data in cytotoxicity or receptor-binding studies?

  • Control experiments : Verify compound purity (HPLC ≥95%) and exclude solvent interference (e.g., DMSO cytotoxicity at >0.1% v/v) .
  • Assay variability : Replicate studies across cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms. For example, conflicting dopamine receptor binding (Ki = 10–100 nM) may arise from subtype selectivity (D2 vs. D3) .
  • Molecular docking : Compare binding poses in crystallized protein structures (e.g., PDB 6CM4) to identify steric clashes or hydrogen-bond mismatches .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (~1.8), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 inhibition (e.g., CYP2D6 IC₅₀ ~2 µM) .
  • Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using CHARMM forcefields. Methoxy groups reduce free energy barriers (~−15 kcal/mol) compared to bulkier substituents .
  • Metabolite prediction : Phase I oxidation sites are predicted at the benzylic carbon (propan-2-ol backbone) using MetaSite .

Basic: What are the common derivatization strategies for this compound in medicinal chemistry?

  • Amide formation : React the amine with activated carboxylic acids (EDCl/HOBt) to create prodrugs or targeting moieties .
  • Mannich reactions : Introduce alkylamino groups at the hydroxyl position for enhanced solubility .
  • Protection/deprotection : Use Boc anhydride for amine protection during solid-phase peptide synthesis .

Advanced: How does the compound’s stereochemistry influence its interaction with biological targets?

  • Enantioselective binding : (S)-enantiomers of related amino alcohols show 10–100× higher affinity for adrenergic receptors due to optimal hydrogen bonding with Asp113 in the binding pocket .
  • Pharmacophore modeling : Aligns chiral centers with target active sites, as seen in β-blocker analogs where (R)-configuration improves cardiac selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.